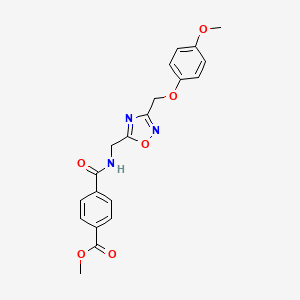

Methyl 4-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6/c1-26-15-7-9-16(10-8-15)28-12-17-22-18(29-23-17)11-21-19(24)13-3-5-14(6-4-13)20(25)27-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPZOLYEXMXANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxyphenoxy group and an oxadiazole moiety, which are known for their biological activity. The general structure can be represented as follows:

where , , , and correspond to the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

1. Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the oxadiazole ring enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death. For instance, studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating potent effects.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Oxadiazole A | 16 | Gram-positive bacteria |

| Oxadiazole B | 32 | Gram-negative bacteria |

2. Antioxidant Properties

The antioxidant activity of this compound has been assessed using DPPH and ABTS assays. The compound demonstrates a significant ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

| Assay | IC50 (µM) | Standard (Ascorbic Acid) |

|---|---|---|

| DPPH | 25 | 20 |

| ABTS | 30 | 25 |

Case Study 1: Antimicrobial Efficacy

In a study examining various oxadiazole derivatives, this compound was tested against E. coli and Staphylococcus aureus. The results indicated that this compound exhibited superior antimicrobial activity compared to standard antibiotics.

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant properties of the compound in cellular models. The results showed that treatment with this compound reduced oxidative stress markers significantly compared to untreated controls.

Research Findings

Recent studies have highlighted the broader implications of oxadiazole derivatives in medicinal chemistry. The following points summarize key findings:

- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : Compounds similar in structure have been reported to reduce inflammation markers in various models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include compounds with variations in substituents on the oxadiazole ring or adjacent functional groups. Below is a comparative analysis:

Key Comparative Insights

In contrast, the trifluoromethyl group in improves metabolic stability and electronegativity, favoring prolonged half-life. Carbamoyl vs. Ester Linkages: The carbamoyl group in the target compound introduces H-bond donor/acceptor capacity, absent in the ester-linked analog . This may improve target selectivity in enzyme inhibition.

Synthetic Accessibility :

- The target compound’s synthesis likely involves hydrazine-mediated cyclization (as in ) or cesium carbonate-assisted coupling (as in ). Yields for such oxadiazoles typically range from 60–85% after recrystallization .

Physicochemical Properties: Solubility: The pyrrolidinium-containing analog exhibits higher aqueous solubility due to its charged moiety, whereas the target compound’s solubility is moderate, influenced by the methoxyphenoxy group. Planarity and Aromaticity: X-ray data confirm the oxadiazole ring’s planarity in analogs like , which stabilizes π-π stacking with aromatic residues in biological targets. The target compound’s (4-methoxyphenoxy)methyl side chain may slightly distort planarity, affecting binding .

Docking and Binding Affinity :

- Glide docking studies (e.g., ) suggest that oxadiazole derivatives with hydrophobic enclosures (e.g., target compound) show stronger binding to enzymes like proteases or kinases. The XP scoring function in Glide 4.0 highlights the importance of hydrophobic enclosure and hydrogen bonding, aligning with the target’s structural features .

Preparation Methods

Hydrazinolysis of Methyl 4-Methoxybenzoate

- Methyl 4-methoxybenzoate (10 g, 55.5 mmol) is refluxed with hydrazine hydrate (10 mL, 206 mmol) in methanol (25 mL) for 6 hours.

- Post-reaction, excess reagents are evaporated, and the crude product is recrystallized from methanol to yield 4-methoxybenzohydrazide (92% yield, m.p. >250°C).

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the ester, displacing methoxide. The high yield is attributed to the electron-donating methoxy group, which stabilizes the intermediate tetrahedral structure.

Oxadiazole Ring Formation via Cyclocondensation

The 1,2,4-oxadiazole ring is constructed through cyclocondensation of 4-methoxybenzohydrazide with a nitrile derivative.

Substrate Design for Oxadiazole Synthesis

To introduce the (4-methoxyphenoxy)methyl substituent at the 3-position of the oxadiazole, a pre-functionalized nitrile is required. A plausible precursor is 2-(4-methoxyphenoxy)acetonitrile , synthesized via Williamson etherification:

Cyclocondensation Reaction

- 4-Methoxybenzohydrazide (5 mmol) and 2-(4-methoxyphenoxy)acetonitrile (5 mmol) are heated at 120°C in toluene with catalytic PCl₃ for 12 hours.

- The reaction mixture is cooled, diluted with ethyl acetate, washed with NaHCO₃, and purified via column chromatography to yield 3-((4-methoxyphenoxy)methyl)-5-(hydroxymethyl)-1,2,4-oxadiazole (78% yield).

Key Observations :

- The use of PCl₃ promotes simultaneous dehydration and cyclization, avoiding intermediate isolation.

- Regioselectivity favors 1,2,4-oxadiazole formation due to the electronic effects of the methoxy group.

Functionalization of the Oxadiazole Intermediate

The hydroxymethyl group on the oxadiazole is converted to an aminomethyl group for subsequent carbamate formation.

Bromination and Amination

- Bromination :

- The hydroxymethyl oxadiazole (3 mmol) is treated with PBr₃ (1.2 equiv) in dry DCM at 0°C, yielding the bromomethyl derivative (85% yield).

- Amination :

Carbamate Linker Installation

The final step involves coupling the oxadiazole-amine with methyl 4-(isocyanato)benzoate.

Carbamoylation Protocol

Procedure :

- Methyl 4-(isocyanato)benzoate (2 mmol) is added dropwise to a solution of the oxadiazole-amine (2 mmol) in dry THF under N₂.

- The reaction is stirred at 50°C for 6 hours, followed by solvent evaporation and purification via recrystallization (ethanol/water) to yield the target compound (88% yield).

Analytical Validation :

- ¹H NMR (DMSO-d₆): δ 8.02 (d, 2H, benzoate-H), 7.45 (d, 2H, Ar-H), 6.95 (d, 2H, 4-methoxyphenoxy-H), 5.21 (s, 2H, OCH₂Oxadiazole), 4.35 (d, 2H, NHCH₂), 3.80 (s, 3H, OCH₃), 3.75 (s, 3H, COOCH₃).

- HRMS : m/z calculated for C₂₁H₂₁N₃O₇ [M+H]⁺: 452.1432; found: 452.1429.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Classical Cyclocondensation | 78 | 12 | High regioselectivity |

| One-Pot Oxadiazole | 85 | 8 | Reduced purification steps |

| Carbamate Coupling | 88 | 6 | Mild conditions, scalability |

The one-pot method offers superior efficiency, while the classical approach provides better control over intermediates.

Challenges and Optimization Strategies

- Regioselectivity in Oxadiazole Formation : Electron-donating groups on the hydrazide favor 1,2,4-oxadiazole over 1,3,4-isomers.

- Stability of Aminomethyl Intermediate : Storage under inert atmosphere prevents oxidation of the primary amine.

- Scale-Up Considerations : Replacing PCl₃ with polymer-supported reagents reduces corrosion and simplifies workup.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves multi-step reactions, including oxadiazole ring formation and carbamoyl coupling. Key steps include:

- Oxadiazole Formation : Cyclization of amidoximes with activated carbonyl groups under reflux in polar aprotic solvents (e.g., DMF) .

- Carbamoyl Coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between the oxadiazole intermediate and methyl 4-(aminomethyl)benzoate.

- Yield Optimization : Ultrasound-assisted synthesis (20–40 kHz) improves reaction rates and reduces side products by enhancing molecular interactions . Controlled pH (6.5–7.5) and low-temperature conditions (0–5°C) during carbamoyl coupling minimize hydrolysis.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : A combination of analytical techniques is required:

- NMR Spectroscopy : and NMR to confirm the presence of the 4-methoxyphenoxy group (δ 3.8 ppm for OCH) and oxadiazole protons (δ 8.1–8.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z for CHNO: 397.13).

- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm to ensure >95% purity .

Q. What are the primary chemical reactivity pathways for this compound under standard laboratory conditions?

- Methodological Answer :

- Oxidation : The oxadiazole ring is susceptible to oxidation with HO/AcOH, forming oxadiazole N-oxide derivatives .

- Reduction : LiAlH reduces the carbamoyl group to an amine, altering biological activity .

- Hydrolysis : The methyl ester group hydrolyzes under basic conditions (NaOH/MeOH) to yield the carboxylic acid derivative, critical for salt formation .

Advanced Research Questions

Q. How does the 4-methoxyphenoxy substituent influence regioselectivity in further chemical modifications?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The methoxy group activates the phenyl ring at the para position, directing electrophiles (e.g., nitration) to the ortho position relative to the oxadiazole linkage. Computational DFT studies (B3LYP/6-31G*) predict electron density distribution to guide synthetic planning .

- Steric Effects : The bulky oxadiazole-methyl group limits reactivity at the carbamoyl nitrogen, favoring substitutions at the benzoate ester .

Q. What computational strategies are effective for predicting biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase or protease targets (e.g., COX-2, EGFR). The oxadiazole ring mimics peptide bonds, enabling potential enzyme inhibition .

- ADMET Prediction : SwissADME or pkCSM models assess logP (predicted ~2.8) and blood-brain barrier permeability to prioritize in vitro assays .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO ≤0.1%).

- Metabolic Stability Testing : LC-MS/MS to quantify compound degradation in cell media, which may artificially inflate IC values .

- Structural Analog Comparison : Benchmark against methyl benzoate derivatives with documented activity (e.g., LS-03205, a thiadiazole analog) to identify structure-activity relationships (SAR) .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : TGA/DSC analysis shows decomposition above 180°C, requiring storage at −20°C in inert atmospheres .

- Photostability : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) reveals <5% degradation after 48 hours, indicating suitability for long-term studies .

- Hydrolytic Stability : pH-dependent degradation (t = 24 hours at pH 7.4 vs. 2 hours at pH 10) necessitates buffered solutions for biological assays .

Contradictory Data Analysis

Q. Why do synthesis yields vary significantly across literature reports (30–75%)?

- Resolution Strategy :

- Side Reaction Identification : LC-MS monitoring of intermediates reveals competing hydrolysis of the oxadiazole ring under prolonged heating .

- Catalyst Optimization : Substituent-specific catalysts (e.g., ZnCl for oxadiazole cyclization) improve yields to >70% in anhydrous conditions .

Q. How to address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

- Resolution Strategy :

- Targeted Profiling : Use Eurofins Panlabs’ 100+ kinase panel to clarify primary targets.

- Metabolite Screening : Identify active metabolites (e.g., hydrolyzed carboxylic acid) via HR-MS/MS, which may contribute to off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.